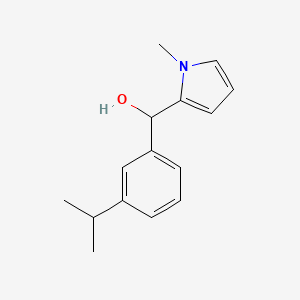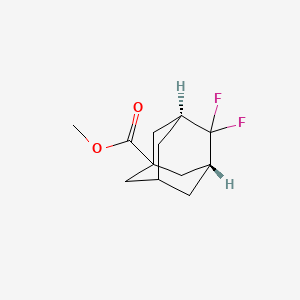
methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate is a synthetic organic compound characterized by its adamantane core structure, which is a tricyclic hydrocarbon. The presence of two fluorine atoms at the 4-position and a carboxylate ester group at the 1-position makes this compound unique. Adamantane derivatives are known for their stability and rigidity, which contribute to their diverse applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate typically involves multiple steps starting from readily available adamantane derivatives. One common method includes the introduction of fluorine atoms via electrophilic fluorination, followed by esterification to introduce the carboxylate group. The reaction conditions often involve the use of fluorinating agents such as Selectfluor and esterification reagents like methanol and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency of the fluorination and esterification steps, allowing for better control over reaction conditions and minimizing side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted adamantane derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s stability and unique structure make it a valuable tool in studying biological systems, including enzyme interactions and receptor binding.
Medicine: Adamantane derivatives, including this compound, are explored for their potential antiviral and anticancer properties.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its rigidity and thermal stability.
Wirkmechanismus
The mechanism of action of methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, while the adamantane core provides structural stability. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (3S,5R)-3-hydroxy-5-methylpiperidin-1-yl: Another adamantane derivative with different functional groups.
(3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]tetrahydrofuran-3-yl: A compound with similar fluorine substitution but different core structure.
Uniqueness
Methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate stands out due to its unique combination of fluorine atoms and carboxylate ester group on the adamantane core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H16F2O2 |
|---|---|
Molekulargewicht |
230.25 g/mol |
IUPAC-Name |
methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate |
InChI |
InChI=1S/C12H16F2O2/c1-16-10(15)11-4-7-2-8(5-11)12(13,14)9(3-7)6-11/h7-9H,2-6H2,1H3/t7?,8-,9+,11? |
InChI-Schlüssel |
IRSQDTPPCWEWKW-SNWHPCCYSA-N |
Isomerische SMILES |
COC(=O)C12C[C@H]3CC(C1)C[C@@H](C2)C3(F)F |
Kanonische SMILES |
COC(=O)C12CC3CC(C1)C(C(C3)C2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloromethylimidazo[5,1-b]thiazole hydrochloride](/img/structure/B13905070.png)
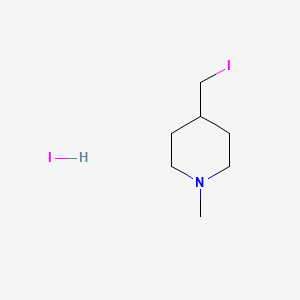

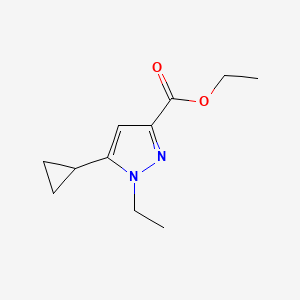
![(2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13905082.png)
![Tert-butyl 1-carbamoyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13905094.png)
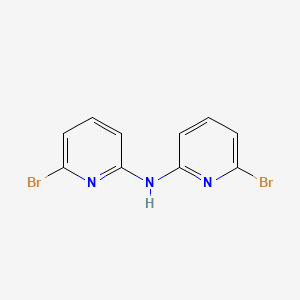
![(2R,3S,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3-ol](/img/structure/B13905102.png)
![[4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol](/img/structure/B13905109.png)

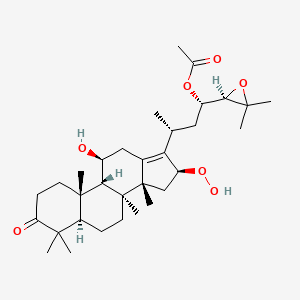
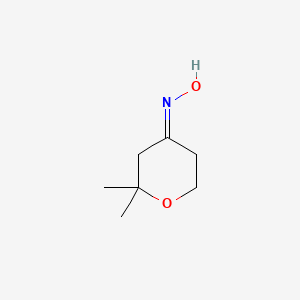
![5-(chloromethyl)-4-[(4-methoxyphenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13905121.png)
